3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid
Overview
Description
“3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid” is a complex organic compound. Based on its name, it likely contains a propanoic acid group attached to a phenyl ring with two methoxy (OCH3) groups at the 3rd and 5th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions like the Suzuki-Miyaura cross-coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mechanism of Action
Target of Action
A structurally similar compound, sinapic acid, has been reported to interact with endo-1,4-beta-xylanase y in clostridium thermocellum
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. This suggests that 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid may also participate in such reactions, but this needs to be confirmed by further studies.
Biochemical Pathways
It’s worth noting that similar compounds have been used in glycosylation reactions , which are crucial for the function of many biological molecules. Therefore, it’s possible that this compound may also affect these pathways, but more research is needed to confirm this.
Result of Action
Given its potential involvement in suzuki–miyaura cross-coupling reactions , it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biological processes.
Action Environment
It’s worth noting that the stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals . Therefore, it’s likely that similar factors could also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitric oxide synthase, influencing the production of nitric oxide, a critical signaling molecule in many physiological processes . Additionally, this compound can modulate the activity of certain enzymes involved in oxidative stress responses, thereby impacting cellular redox states .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can enhance the expression of endothelial nitric oxide synthase, leading to increased nitric oxide production and improved vascular function . Furthermore, it can modulate the levels of reactive oxygen species, thereby affecting oxidative stress and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes and proteins, altering their activity. For instance, it has been shown to inhibit the activity of certain oxidases, reducing the production of reactive oxygen species . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including cellular damage and impaired organ function . Understanding the dosage-dependent effects is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, this compound can accumulate in certain tissues, influencing its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization can be influenced by targeting signals and post-translational modifications, directing the compound to specific organelles .
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-2,2-dimethylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-13(2,12(14)15)8-9-5-10(16-3)7-11(6-9)17-4/h5-7H,8H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINQIUJXFLWJTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC(=C1)OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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